Lipophilicity Profile
The compound's lipophilicity, a key determinant of membrane permeability and bioavailability, is defined by a Consensus Log Po/w of 1.75, calculated from multiple models (iLOGP: 1.97, XLOGP3: 1.93, WLOGP: 1.76) . This value positions it as moderately lipophilic. While direct comparator data is absent, this is a differentiating factor from more polar or highly lipophilic analogs. The TPSA is 53.05 Ų and the predicted aqueous solubility is 0.589 mg/mL (LogS ESOL: -2.53) .
Solubility: 0.589 mg/mL
TPSA: 53.05 Ų
| Evidence Dimension | Lipophilicity (LogP) and Solubility |
|---|---|
| Target Compound Data | Consensus Log Po/w: 1.75; LogS ESOL: -2.53 (0.589 mg/mL); TPSA: 53.05 Ų |
| Comparator Or Baseline | No direct comparator data available; represents a specific physicochemical profile. |
| Quantified Difference | N/A (Baseline characterization) |
| Conditions | Computational predictions using standard models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT, ESOL). |
Why This Matters
Defines the compound's suitability for applications requiring moderate lipophilicity and acceptable aqueous solubility, guiding formulation and experimental design.
